2-Ethyl-5-methyl-7-[4-(6-methylpyridin-2-yl)piperazin-1-yl]-3-phenylpyrazolo[1,5-a]pyrimidine
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Overview
Description
2-Ethyl-5-methyl-7-[4-(6-methylpyridin-2-yl)piperazin-1-yl]-3-phenylpyrazolo[1,5-a]pyrimidine is a complex heterocyclic compound It features a pyrazolo[1,5-a]pyrimidine core, which is a fused ring system known for its biological activity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-5-methyl-7-[4-(6-methylpyridin-2-yl)piperazin-1-yl]-3-phenylpyrazolo[1,5-a]pyrimidine typically involves multi-step organic synthesis. A common route includes the following steps:
Formation of the Pyrazolo[1,5-a]pyrimidine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Substitution Reactions: Introduction of the ethyl, methyl, and phenyl groups is often done via substitution reactions using reagents like alkyl halides and aryl halides in the presence of a base.
Piperazine Derivative Addition: The piperazine moiety is introduced through nucleophilic substitution, often using a piperazine derivative and a suitable leaving group on the pyrazolo[1,5-a]pyrimidine core.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This includes:
Catalysis: Using catalysts to enhance reaction rates and selectivity.
Continuous Flow Chemistry: Implementing continuous flow reactors to improve efficiency and scalability.
Purification Techniques: Employing advanced purification methods such as crystallization, chromatography, and recrystallization to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Ethyl-5-methyl-7-[4-(6-methylpyridin-2-yl)piperazin-1-yl]-3-phenylpyrazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Both nucleophilic and electrophilic substitution reactions are possible, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Conditions typically involve mild to strong oxidizing agents under controlled temperatures.
Reduction: Reactions are often carried out in inert atmospheres with reducing agents in solvents like ether or THF.
Substitution: These reactions may require bases or acids as catalysts, with solvents such as dichloromethane or ethanol.
Major Products
The major products from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Can lead to the formation of ketones or carboxylic acids.
Reduction: May produce alcohols or amines.
Scientific Research Applications
2-Ethyl-5-methyl-7-[4-(6-methylpyridin-2-yl)piperazin-1-yl]-3-phenylpyrazolo[1,5-a]pyrimidine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with various biological targets, including enzymes and receptors.
Medicine: Investigated for potential therapeutic effects, such as anti-inflammatory, anti-cancer, and anti-microbial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Ethyl-5-methyl-7-[4-(6-methylpyridin-2-yl)piperazin-1-yl]-3-phenylpyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to receptors, modulating their activity and downstream signaling pathways.
DNA/RNA: Intercalation or binding to nucleic acids, affecting gene expression and protein synthesis.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[1,5-a]pyrimidines: Other derivatives with different substituents.
Piperazine Derivatives: Compounds with similar piperazine moieties but different core structures.
Phenyl-Substituted Heterocycles: Compounds with phenyl groups attached to various heterocyclic cores.
Uniqueness
2-Ethyl-5-methyl-7-[4-(6-methylpyridin-2-yl)piperazin-1-yl]-3-phenylpyrazolo[1,5-a]pyrimidine is unique due to its specific combination of functional groups and ring systems, which confer distinct biological activities and chemical properties. This makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
2-ethyl-5-methyl-7-[4-(6-methylpyridin-2-yl)piperazin-1-yl]-3-phenylpyrazolo[1,5-a]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N6/c1-4-21-24(20-10-6-5-7-11-20)25-27-19(3)17-23(31(25)28-21)30-15-13-29(14-16-30)22-12-8-9-18(2)26-22/h5-12,17H,4,13-16H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADQWUUPIEXRYBI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN2C(=CC(=NC2=C1C3=CC=CC=C3)C)N4CCN(CC4)C5=CC=CC(=N5)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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